3',5,7-Tri-O-hexanoyldiosmetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

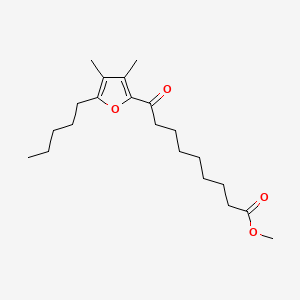

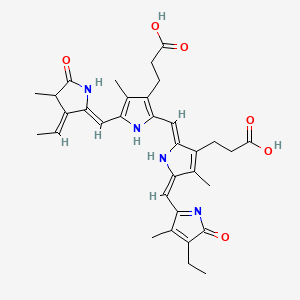

3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69 . It’s used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5,7-Tri-O-hexanoyldiosmetin are not well-documented in the available sources. We know its molecular formula is C34H42O9 and its molecular weight is 594.69 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications

Engineering Molecular Crystals

- Research Insight : Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene incorporates a hexaphenylbenzene core and peripheral diaminotriazine groups, engaging in hydrogen bonding for the engineering of molecular crystals. These structures offer potential for designing crystals with predetermined properties, emphasizing the role of maintaining consistent molecular shapes in crystal engineering (Maly, Gagnon, Maris, & Wuest, 2007).

Synthesis and Transformation of Organic Compounds

- Research Insight : The synthesis of 3-hexahelicenol demonstrates the transformation of organic compounds, involving a [2+2+2] cycloisomerization of CH(3)O-substituted triyne. Such synthesis processes highlight the versatile ways in which complex organic structures can be manipulated for varied applications (Teplý et al., 2003).

Eco-Sustainable Synthesis and Biological Evaluation

- Research Insight : The eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including their evaluation as anticancer, DNA binding, and antibacterial agents, underscores the importance of green chemistry in the development of small molecules with enhanced activity and fewer side effects (Gupta et al., 2016).

Phytoremediation Strategies

- Research Insight : The development of a bacterial gene xplA encoding an RDX-degrading cytochrome P450 for phytoremediation suggests the potential of plants to remove and detoxify environmental pollutants from soil and water, offering strategies for environmental remediation (Rylott et al., 2006).

Mechanisms of DNA Damage

- Research Insight : The study on the genotoxicity of tri- and hexavalent chromium compounds and their modes of action on DNA damage reveals insights into environmental and industrial pollutants' impact on genetic material, providing a basis for understanding and mitigating such damages (Fang et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '3',5,7-Tri-O-hexanoyldiosmetin' involves the protection of the hydroxyl groups of diosmetin followed by acylation with hexanoyl chloride.", "Starting Materials": [ "Diosmetin", "Methanol", "Pyridine", "Dimethylformamide", "Hexanoyl chloride", "Sodium bicarbonate", "Chloroform", "Ethyl acetate" ], "Reaction": [ "Dissolve diosmetin in methanol and add pyridine. Stir the mixture for 1 hour at room temperature.", "Add dimethylformamide and hexanoyl chloride to the mixture and stir at room temperature for 4 hours.", "Add sodium bicarbonate to the mixture and extract with chloroform.", "Wash the chloroform layer with water and dry over sodium sulfate.", "Concentrate the chloroform layer and purify the product by column chromatography using ethyl acetate as the eluent." ] } | |

CAS RN |

1391052-63-3 |

Molecular Formula |

C34H42O9 |

Molecular Weight |

594.701 |

IUPAC Name |

[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate |

InChI |

InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3 |

InChI Key |

JNWHCLLLVNHFLG-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC |

synonyms |

3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.